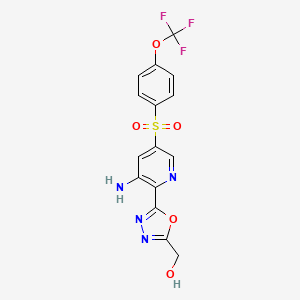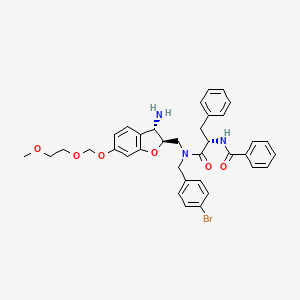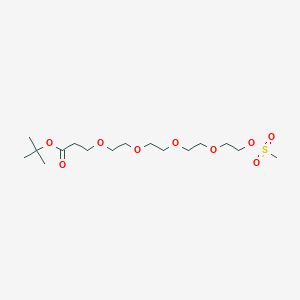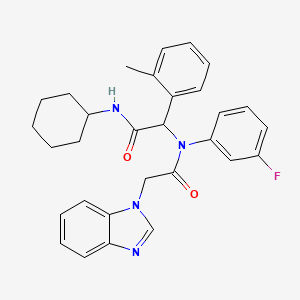
Navocaftor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Navocaftor, also known as GLPG 3067 or ABBV-3067, is a protein modulator for the cystic fibrosis transmembrane regulator (CFTR) . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
Navocaftor has a molecular formula of C15H11F3N4O5S and a molecular weight of 416.33 . The exact mass is 416.04 . The chemical structure can be represented by the SMILES string: OCC1=NN=C(C2=NC=C(S(=O)(C3=CC=C(OC(F)(F)F)C=C3)=O)C=C2N)O1 .Physical And Chemical Properties Analysis
Navocaftor is a solid substance with a light yellow to yellow appearance . It is insoluble or slightly soluble in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .Aplicaciones Científicas De Investigación
Drug and Gene Delivery to the Eye : Research on drug and gene delivery to the posterior segment of the eye has been explored, discussing strategies for bypassing ocular barriers using novel materials and nanoparticulate delivery systems (Rowe-Rendleman et al., 2014). This could be relevant to Navocaftor if it were to be used in ophthalmic applications.
Tezacaftor/Ivacaftor in Cystic Fibrosis : A study on the combination of tezacaftor and ivacaftor in cystic fibrosis patients reveals the efficacy of these drugs in improving CFTR function. This might be analogous to how Navocaftor functions in certain diseases (Donaldson et al., 2018).
CFTR Modulator Therapy Impact : Research on the broad impacts of starting elexacaftor/tezacaftor/ivacaftor in the US population with cystic fibrosis discusses important health outcomes and clinical care priorities (Nichols et al., 2021). Similar impacts might be expected from Navocaftor in similar contexts.
Long-term Efficacy of CFTR Modulators : A study on the long-term safety and efficacy of tezacaftor-ivacaftor in cystic fibrosis patients provides insights into the prolonged benefits of CFTR modulators, which could be relevant for Navocaftor (Flume et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Navocaftor is currently being studied for its safety and effectiveness in combination with other CFTR modulators like Galicaftor and ABBV-576 for the treatment of cystic fibrosis . These studies aim to assess the pharmacokinetics of the combination therapy and its potential for CYP3A induction in healthy volunteers .
Propiedades
IUPAC Name |
[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOLLSAICIZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Navocaftor | |
CAS RN |
2159103-66-7 |
Source


|
| Record name | Navocaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAVOCAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)